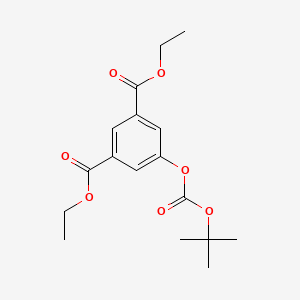
(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: is a chemical compound that belongs to the class of fluorinated pyrazolylmethanols This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoroacetate moiety attached to the pyrazolylmethanol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-fluorobenzaldehyde and hydrazine hydrate.
Formation of Pyrazole Ring: The starting materials undergo a condensation reaction to form the pyrazole ring. This step often requires heating under reflux conditions.
Methanolysis: The resulting pyrazole is then treated with methanol to introduce the methanol group.
Trifluoroacetylation: Finally, the compound is reacted with trifluoroacetic anhydride to introduce the trifluoroacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups.
Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
科学研究应用
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and trifluoroacetate group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.
相似化合物的比较
(4-Fluoro-5-methyl-1H-pyrazol-3-yl)methanol 2,2,2-trifluoroacetate: can be compared with other similar compounds, such as:
4-Fluoro-2-(1H-pyrazol-3-yl)phenol
5-Methyl-1H-pyrazol-3-yl)methanol
2,2,2-Trifluoroacetate derivatives of pyrazoles
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
(4-fluoro-5-methyl-1H-pyrazol-3-yl)methanol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O.C2HF3O2/c1-3-5(6)4(2-9)8-7-3;3-2(4,5)1(6)7/h9H,2H2,1H3,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHISWVVEVAMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)CO)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Chloro-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8106860.png)





